Vasoactive intestinal peptide is a neuropeptide originally identified in the gastrointestinal tract. It was first described in 1970 as a potent vasodilator and has since been recognized for its diverse physiological functions, including regulation of gastrointestinal motility, secretion of digestive enzymes, and modulation of immune responses . Vasoactive intestinal peptide belongs to the class of peptides known as neuropeptides and is classified as a member of the secretin family of peptides. It interacts primarily with two G-protein-coupled receptors: VPAC1 and VPAC2 .
The synthesis of vasoactive intestinal peptide typically involves enzymatic cleavage from its precursor molecule, prepro-vasoactive intestinal peptide. This precursor is processed by various peptidases to yield the active forms of vasoactive intestinal peptide. Specifically, the initial cleavage by prohormone convertases results in vasoactive intestinal peptide (1-28), which is further processed by carboxypeptidase B-like enzymes to produce vasoactive intestinal peptide (1-13) or vasoactive intestinal peptide (1-12) through sequential trimming . The final amidation at the C-terminus is crucial for its biological activity .
The molecular structure of vasoactive intestinal peptide (1-12) consists of twelve amino acids, with the sequence being: His-Ala-Gly-Gly-Thr-Lys-Leu-Gly-Gly-Ser-Gly-Ala. This fragment retains essential structural features that contribute to its biological activity. The presence of an alpha-helical conformation is significant for receptor binding; this conformation can be stabilized in the presence of lipid membranes or when bound to its receptors . High-resolution nuclear magnetic resonance spectroscopy has been utilized to study its conformation in solution, revealing that it adopts a flexible structure that can transition between different conformations depending on environmental conditions .
Vasoactive intestinal peptide (1-12) participates in several biochemical reactions primarily involving receptor binding and signal transduction pathways. Upon binding to VPAC1 or VPAC2 receptors, it activates intracellular signaling cascades that lead to increased cyclic adenosine monophosphate levels via adenylyl cyclase activation. This process subsequently activates protein kinase A, which modulates various cellular functions such as ion transport and secretion . The interactions with these receptors can also lead to downstream effects on cell proliferation and migration through activation of specific transcription factors.
The mechanism of action for vasoactive intestinal peptide involves its binding to VPAC1 and VPAC2 receptors located on target cells. Upon binding, these receptors undergo conformational changes that activate G-proteins associated with them. This activation triggers a cascade involving adenylyl cyclase, leading to increased levels of cyclic adenosine monophosphate within the cell. The elevated cyclic adenosine monophosphate activates protein kinase A, resulting in phosphorylation of target proteins that mediate various physiological responses such as vasodilation, secretion of electrolytes and water in the intestines, and modulation of immune responses .
Vasoactive intestinal peptide (1-12) exhibits several notable physical and chemical properties:
Additionally, it has been shown to exhibit high biological activity with an effective concentration range often measured in nanomolar levels .
Vasoactive intestinal peptide (1-12) has several scientific applications:
Vasoactive Intestinal Peptide fragment 1-12 (VIP(1-12)) is an N-terminal dodecapeptide derived from the full-length 28-amino acid neuropeptide. Its primary sequence is His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg, with a molecular formula of C₆₁H₈₈N₁₈O₂₂ and a molecular weight of 1401.48 Da [2]. The peptide adopts a random coil conformation in aqueous solutions but transitions to partial α-helical structures in membrane-mimetic environments or when bound to receptors. This structural flexibility facilitates interactions with G protein-coupled receptors (GPCRs) [1] [6].
Key functional residues include:
Table 1: Structural Features of VIP(1-12)
Characteristic | Detail |
---|---|
Amino Acid Sequence | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg |
Molecular Formula | C₆₁H₈₈N₁₈O₂₂ |
Molecular Weight | 1401.48 Da |
Dominant Secondary Structure | Random coil (solution); Partial α-helix (membrane-bound) |
Critical Residues | His1, Val5, Phe6 |
The human Vasoactive Intestinal Peptide (VIP) gene is located at chromosome 6q25.2 and spans ~8.9 kb with 7 exons [5] [7]. Alternative splicing generates two isoforms: isoform 1 (170 amino acids) and isoform 2 (149 amino acids), both encoding the bioactive VIP(1-12) sequence within exon 4 [7].
Transcriptional regulation involves:
VIP(1-12) is generated through proteolytic processing of the precursor prepro-VIP (170 amino acids):
Post-translational modifications (PTMs) include:
VIP(1-12) exhibits high evolutionary conservation among vertebrates:
Table 2: Sequence Homology of VIP(1-12)
Species | Sequence | Homology vs. Human |
---|---|---|
Human (Homo sapiens) | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg | 100% |
Rat (Rattus norvegicus) | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg | 100% |
Pig (Sus scrofa) | His-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg | 100% |
Frog (Xenopus laevis) | Asn-Ser-Asp-Ala-Val-Phe-Thr-Asp-Asn-Tyr-Thr-Arg | 92% |
Zebrafish (Danio rerio) | His-Ser-Glu-Ala-Ile-Phe-Thr-Asp-Asn-Tyr-Thr-Arg | 85% |
VIP(1-12) binds two class B GPCRs:
Table 3: Receptor Characteristics and Signaling
Feature | VPAC1 | VPAC2 |
---|---|---|
Primary Tissue Localization | Intestinal epithelium, T lymphocytes | Smooth muscle, hippocampus |
Binding Affinity (Kd) | 1 nM | 10 nM |
Selective Residues | His1, Arg14, Leu23 | Tyr22, Thr11, Asn28 |
G Protein Coupling | Gαs, Gαq/11 | Gαs, Gαi |
Downstream Pathways | cAMP/PKA → CREB phosphorylation; PLCβ/PKC → Ca²⁺ mobilization | cAMP/PKA; MAPK/ERK → Cell proliferation |
Signaling mechanisms include:
Receptor selectivity is modulated by residues beyond position 12: While VIP(1-12) retains partial agonist activity at VPAC1, full activation requires C-terminal residues (e.g., Leu²³, Ile²⁶) [1]. Alanine scanning confirms Thr¹¹ and Tyr²² as critical for VPAC2 selectivity [1].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7